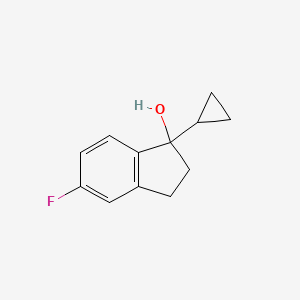
1-Cyclopropyl-5-fluoroindan-1-ol
Vue d'ensemble
Description
1-Cyclopropyl-5-fluoroindan-1-ol is a chemical compound with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an indan-1-ol structure
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-5-fluoroindan-1-ol involves several steps, typically starting with the preparation of the indan-1-ol core structure. One common synthetic route includes the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often involve the use of reagents such as cyclopropyl bromide and fluorinating agents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-5-fluoroindan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopropyl-5-fluoroindan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-5-fluoroindan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and fluorine atom contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-5-fluoroindan-1-ol can be compared with other similar compounds such as:
- 1-Cyclopropyl-5-fluoro-2,3-dihydro-1H-inden-1-ol
- 1-Cyclopropyl-5-fluoroindan-1-one
These compounds share structural similarities but differ in their functional groups and chemical properties.
Propriétés
IUPAC Name |
1-cyclopropyl-5-fluoro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-4-11-8(7-10)5-6-12(11,14)9-1-2-9/h3-4,7,9,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZXCUDCJEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCC3=C2C=CC(=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1394375.png)
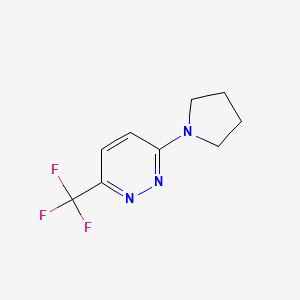
![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)
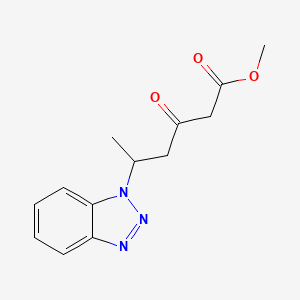
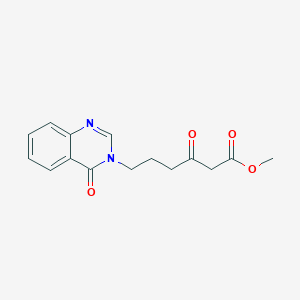
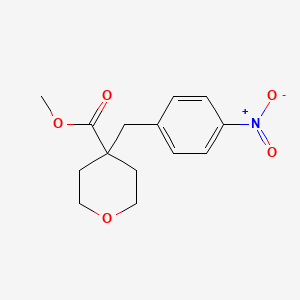
![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)

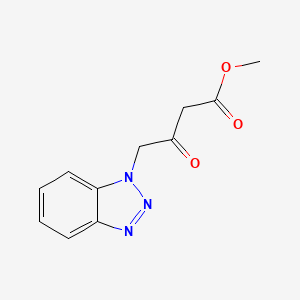

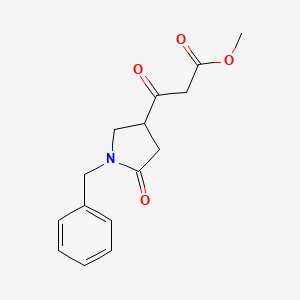
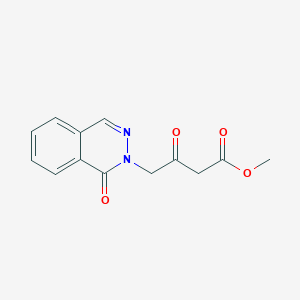
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
